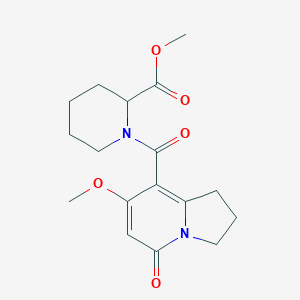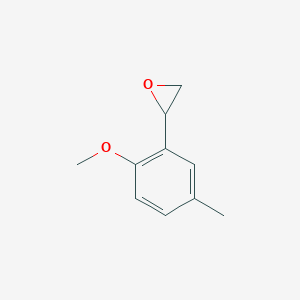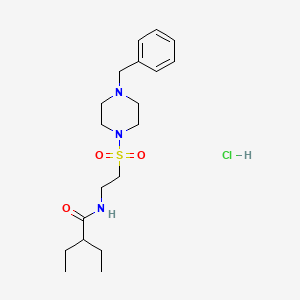![molecular formula C25H22ClN3O4S B2382528 (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173618-27-3](/img/structure/B2382528.png)
(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H22ClN3O4S and its molecular weight is 495.98. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide
Acrylamide, an alpha,beta-unsaturated reactive molecule, is industrially synthesized for the production of polyacrylamide. Polyacrylamide has extensive applications, including soil conditioning, wastewater treatment, and use in various industries like cosmetics, paper, and textiles. The molecule's chemistry and biochemistry are crucial due to its widespread use and potential exposure. Studies extensively explore its cellular, tissue, and human effects due to its presence in both external sources and diet. Understanding acrylamide's formation, distribution in food, and its role in human health is vital for developing improved food processes and reducing dietary acrylamide content (Friedman, 2003).
Industrial and Food Industry Applications
Acrylamide is a synthetic monomer widely used in the production of polymers like polyacrylamide. Its primary applications include water and wastewater treatment, pulp and paper processing, and mining. The discovery of acrylamide in heat-treated foods led to intensive research on its occurrence, chemistry, and potential health risks. Understanding the chemical routes of acrylamide formation during food preparation and processing is crucial for the food industry to develop methods to reduce its presence in foods (Taeymans et al., 2004).
Acrylamide in Baking Products
Acrylamide formation in high-carbohydrate heat-treated foods like bakery products is a significant concern. Factors such as acrylamide precursors (free amino acids, reducing sugars), processing conditions (baking time, temperature), and the product's matrix affect its formation. Understanding these factors can guide baking manufacturers in reducing acrylamide levels in their products, thereby mitigating health risks (Keramat et al., 2011).
Reduction and Toxicity Mitigation of Acrylamide
Research focuses on reducing dietary acrylamide content and mitigating its toxicity. Strategies include selecting food varieties with low acrylamide precursors, modifying processing conditions, and using additives that prevent acrylamide formation. Educating food processors and the public about these methods can reduce the dietary acrylamide burden, improving food safety and health (Friedman & Levin, 2008).
Acrylamide-Based Microgels and Hybrids
Acrylamide-based microgels have gained attention for their applications in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior and chemical stability. The synthesis, properties, and potential uses of these microgels present a critical area of research with promising future developments (Begum et al., 2019).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with various transition metals is another research area. Understanding the structure, possible modes of coordination, and syntheses of acrylamide complexes can elucidate its potential role in biological systems, contributing to a better grasp of its metabolism and health effects (Girma et al., 2005).
Propiedades
IUPAC Name |
(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-31-19-13-16(14-20(32-2)24(19)33-3)10-11-22(30)29(15-17-7-4-5-12-27-17)25-28-23-18(26)8-6-9-21(23)34-25/h4-14H,15H2,1-3H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQPBHCZECWZLI-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2382450.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)
![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)
![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)
